

# Etosalamide: A Comprehensive Technical Guide on its Chemical Properties and Structure

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## Compound of Interest

Compound Name: Etosalamide

Cat. No.: B1671764

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## Introduction

**Etosalamide**, also known as 2-(2-ethoxyethoxy)benzamide, is a pharmaceutical compound recognized for its antipyretic and analgesic properties.[1][2] As a member of the benzamide family, its chemical structure and properties are of significant interest to researchers in drug discovery and development for understanding its mechanism of action, optimizing its formulation, and ensuring its quality and stability. This technical guide provides an in-depth overview of the core chemical properties, structure, and relevant experimental methodologies associated with **etosalamide**.

## Chemical Structure and Identifiers

The structural framework of **etosalamide** features a benzamide core substituted with a 2-ethoxyethoxy group at the ortho position. This unique arrangement of functional groups dictates its physicochemical characteristics and biological activity.

Table 1: Chemical Structure and Identifiers of **Etosalamide**

Identifier	Value	Reference
IUPAC Name	2-(2-ethoxyethoxy)benzamide	[3]
Chemical Formula	C <sub>11</sub> H <sub>15</sub> NO <sub>3</sub>	[3]
SMILES	CCOCCOC1=CC=CC=C1C(=O)N	[3]
InChI	InChI=1S/C11H15NO3/c1-2-14-7-8-15-10-6-4-3-5-9(10)11(12)13/h3-6H,2,7-8H2,1H3,(H2,12,13)	
InChIKey	XBNRCMFFZFCWMH-UHFFFAOYSA-N	
CAS Number	15302-15-5	

## Physicochemical Properties

The physicochemical properties of **etosalamide** are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation into suitable dosage forms. The following table summarizes the key quantitative data available for **etosalamide**.

Table 2: Physicochemical Properties of **Etosalamide**

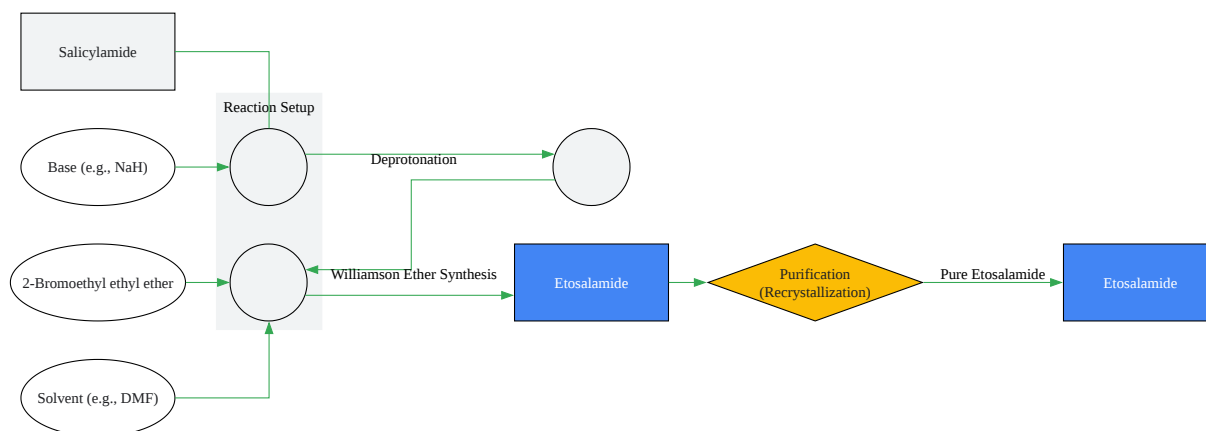
Property	Value	Reference
Molecular Weight	209.24 g/mol	
Appearance	White to off-white solid	
Melting Point	78 °C	
Boiling Point (Predicted)	358.6 ± 27.0 °C	
Density (Predicted)	1.112 ± 0.06 g/cm <sup>3</sup>	
pKa (Predicted)	15.58 ± 0.50	
LogP (Predicted)	1.1	
Solubility	DMSO: 300 mg/mL (1433.76 mM) In a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline: ≥ 2.5 mg/mL	

## Experimental Protocols

### Synthesis of Etosalamide

A plausible synthetic route for **etosalamide** can be adapted from methods used for similar o-alkoxy benzamides. A potential method involves the O-alkylation of a salicylic acid derivative followed by amidation. A related patent for the synthesis of o-ethoxy ethyl benzoate, a key intermediate, suggests a multi-step process starting from salicylic acid.

Hypothetical Synthesis Workflow:



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Caption: Hypothetical synthesis of **etosalamide**.

#### Detailed Methodology:

- **Deprotonation:** Salicylamide is dissolved in a suitable aprotic solvent, such as dimethylformamide (DMF). A strong base, like sodium hydride (NaH), is added portion-wise at a controlled temperature (e.g., 0 °C) to deprotonate the phenolic hydroxyl group.
- **O-Alkylation:** 2-Bromoethyl ethyl ether is then added to the reaction mixture. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by thin-layer chromatography (TLC).

- **Work-up:** Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- **Purification:** The crude product is then purified, commonly by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield pure **etosalamide**.

## Spectroscopic and Chromatographic Analysis

### Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Objective:** To confirm the chemical structure of **etosalamide** by analyzing the chemical shifts, coupling constants, and integration of proton ( $^1\text{H}$  NMR) and carbon ( $^{13}\text{C}$  NMR) signals.
- **Methodology:**
  - **Sample Preparation:** A small amount of **etosalamide** (typically 5-10 mg for  $^1\text{H}$  NMR, 20-50 mg for  $^{13}\text{C}$  NMR) is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in an NMR tube.
  - **Data Acquisition:** The NMR spectrum is acquired on a spectrometer (e.g., 400 or 500 MHz). Standard pulse programs are used for  $^1\text{H}$  and  $^{13}\text{C}$  NMR.
  - **Data Analysis:** The resulting spectra are processed (Fourier transformation, phasing, and baseline correction) and the chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS). The signals are then assigned to the corresponding protons and carbons in the **etosalamide** molecule. While specific spectra for **etosalamide** are not provided here, they are available in spectral databases.

### Infrared (IR) Spectroscopy:

- **Objective:** To identify the characteristic functional groups present in the **etosalamide** molecule.
- **Methodology:**
  - **Sample Preparation:** A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an

Attenuated Total Reflectance (ATR) accessory.

- Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer over a typical range of 4000-400  $\text{cm}^{-1}$ .
- Data Analysis: The absorption bands in the spectrum are correlated with specific bond vibrations, such as N-H stretching of the amide, C=O stretching of the amide, C-O-C stretching of the ether, and aromatic C-H and C=C vibrations.

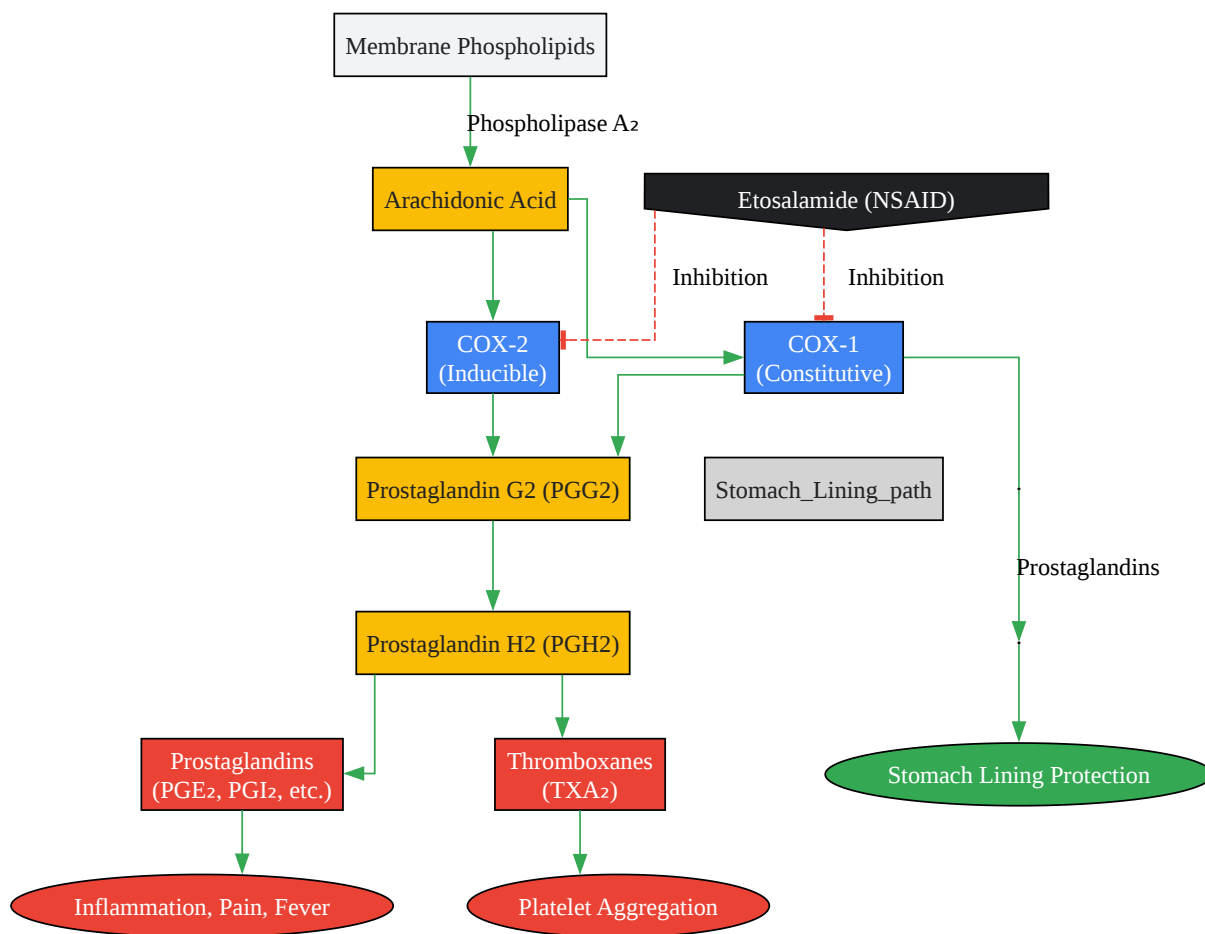
High-Performance Liquid Chromatography (HPLC):

- Objective: To determine the purity of **etosalamide** and to quantify it in various matrices.
- Methodology (General): A specific, validated HPLC method for **etosalamide** is not publicly available in the provided search results. However, a general reverse-phase HPLC method can be developed and validated based on methods used for similar aromatic amides.
  - Chromatographic Conditions:
    - Column: A C18 stationary phase is commonly used.
    - Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) in isocratic or gradient elution mode.
    - Flow Rate: Typically around 1.0 mL/min.
    - Detection: UV detection at a wavelength where **etosalamide** exhibits maximum absorbance.
  - Method Validation: The developed method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

## Mechanism of Action and Signaling Pathway

As an antipyretic and analgesic agent, **etosalamide** is believed to function as a non-steroidal anti-inflammatory drug (NSAID). The primary mechanism of action for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.

## The Arachidonic Acid Cascade and COX Inhibition:

[Click to download full resolution via product page](#)Caption: **Etosalamide**'s role in the arachidonic acid pathway.

The synthesis of prostaglandins and thromboxanes begins with the release of arachidonic acid from membrane phospholipids by the enzyme phospholipase A<sub>2</sub>. Arachidonic acid is then converted to prostaglandin H<sub>2</sub> (PGH<sub>2</sub>) by cyclooxygenase (COX) enzymes. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions such as protecting the stomach lining, and COX-2, which is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and fever. By inhibiting COX enzymes, **etosalamide** reduces the production of these pro-inflammatory mediators, thereby exerting its analgesic and antipyretic effects. The selectivity of **etosalamide** for COX-1 versus COX-2 would determine its efficacy and side-effect profile, a common consideration for all NSAIDs.

## Conclusion

This technical guide has provided a detailed overview of the chemical properties and structure of **etosalamide**. The compiled data on its physicochemical characteristics, along with outlined experimental protocols for its synthesis and analysis, offer a valuable resource for researchers. Furthermore, the elucidation of its likely mechanism of action through the inhibition of the cyclooxygenase pathway provides a solid foundation for further investigation into its pharmacological profile and for the development of new therapeutic applications. As with any active pharmaceutical ingredient, continued research and detailed experimental validation are essential for a complete understanding of its behavior and for ensuring its safe and effective use.

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## References

- 1. Synthesis of prostaglandin E2 ethanolamide from anandamide by cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0246418) [hmdb.ca]
- 3. Etosalamide | C<sub>11</sub>H<sub>15</sub>NO<sub>3</sub> | CID 208946 - PubChem [pubchem.ncbi.nlm.nih.gov]



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